

Fantofarone (SR 33557): A Technical Guide to its Mechanism of Action

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Compound of Interest		
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Abstract

Fantofarone, also known as SR 33557, is a novel calcium channel antagonist belonging to the sulfone indolizine class. Structurally distinct from established calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines, **fantofarone** exhibits a unique pharmacological profile. Its primary mechanism of action involves the selective, high-affinity blockade of L-type voltage-gated calcium channels. This technical guide provides an in-depth exploration of the molecular and physiological effects of **fantofarone**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows.

Core Mechanism of Action: L-Type Calcium Channel Blockade

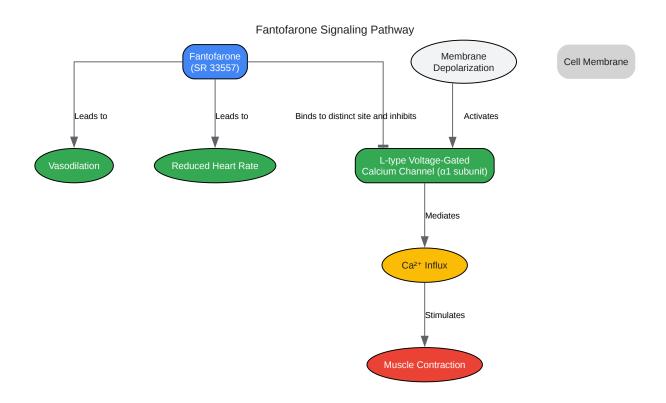
Fantofarone exerts its therapeutic effects primarily through the inhibition of L-type calcium channels, which are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[1] Unlike other classes of calcium channel blockers, **fantofarone** binds to a distinct site on the $\alpha 1$ subunit of the L-type Ca2+ channel.[2][3] This binding is allosterically linked to the binding sites of other calcium channel blockers, indicating a negative interaction. [2]



The blockade of L-type calcium channels by **fantofarone** is voltage-dependent, with its potency being influenced by the membrane potential of the cell.[2] This results in a reduction of calcium influx into the cell, leading to several downstream physiological effects, including vasodilation and negative chronotropic (heart rate lowering) effects.[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **fantofarone**:



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Caption: Fantofarone's inhibition of L-type calcium channels.

Quantitative Pharmacological Data



The potency and efficacy of **fantofarone** have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Potency of Fantofarone

Parameter	Cell Type	Condition	Value	Reference
EC50	Mouse cardiac cells	Depolarized (-40 mV)	1.4 nM	[2]
EC50	Mouse cardiac cells	Polarized (-80 mV)	0.15 μΜ	[2]
IC50	Rat ventricular myocytes	-	0.022 μΜ	[5]
IC50	Chick dorsal root ganglion neurons (L-type channel)	Polarized (-80 mV)	0.35 μΜ	[3]
IC50	Chick dorsal root ganglion neurons (N-type channel)	-	~5 μM	[3]
IC50	Chick dorsal root ganglion neurons (P-type channel)	-	~5 μM	[3]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters in Healthy Volunteers (Single Oral Doses)

Dose	Cmax (ng/mL)	AUC (ng·h/mL)	Terminal Half- life (h)	Reference
100 mg	16 ± 10	157.50 ± 89.13	~4	[6]
300 mg	63 ± 11	535.50 ± 135.11	~4	[6]



Pharmacodynamic Parameter	Model	Value
Heart Rate	Linear (Slope)	-0.201 ± 0.057 beats/min per ng/mL
PR Interval Duration	Linear (Slope)	0.526 ± 0.114 ms per ng/mL
Brachial Artery Flow	Sigmoid Emax (CE50)	8.8 ± 7.2 ng/mL
Brachial Vascular Resistance	Sigmoid Emax (CE50)	5.8 ± 5.1 ng/mL

Experimental Protocols

Detailed experimental protocols for the characterization of **fantofarone** are outlined below.

Electrophysiological Assessment of L-type Calcium Channel Blockade

Objective: To determine the potency and voltage-dependency of **fantofarone** on L-type calcium channels.

Methodology: The whole-cell patch-clamp technique was employed on isolated mouse cardiac cells in primary culture.[2]

Protocol:

- Cell Preparation: Single ventricular myocytes were isolated from mouse hearts.
- Electrophysiological Recording:
 - Whole-cell currents were recorded using a patch-clamp amplifier.
 - The external solution contained (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 1.8 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
 - The internal (pipette) solution contained (in mM): 130 CsCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2.



- Calcium currents were elicited by depolarizing pulses from a holding potential.
- Experimental Conditions:
 - Polarized: Holding potential of -80 mV.
 - Depolarized: Holding potential of -40 mV.
- Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the concentration of **fantofarone** to determine the EC50 values.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

Objective: To evaluate the cardiovascular effects of **fantofarone** in a preclinical animal model.

Methodology: The study was conducted on anesthetized dogs to measure changes in cardiovascular parameters following intravenous administration of **fantofarone**.[4]

Protocol:

- Animal Preparation:
 - Dogs were anesthetized with an appropriate anesthetic agent (e.g., chloralose).
 - Catheters were inserted for drug administration and measurement of arterial and venous pressures.
 - Instrumentation for measuring cardiac output, heart rate, and other hemodynamic variables was put in place.
- Drug Administration: Fantofarone was administered intravenously at doses of 50, 100, and 500 μg/kg.
- Hemodynamic Measurements:
 - Heart rate
 - Arterial blood pressure



- Cardiac output
- Stroke volume
- Total peripheral resistance
- Data Analysis: Changes in hemodynamic parameters from baseline were calculated and statistically analyzed.

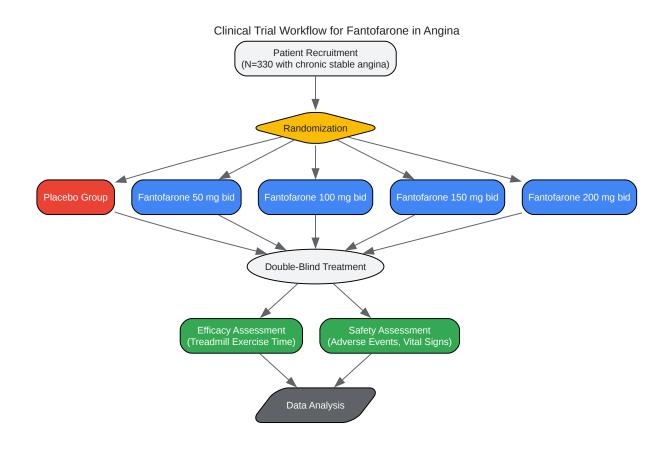
Clinical Trial in Patients with Chronic Stable Angina Pectoris

Objective: To assess the safety and efficacy of **fantofarone** monotherapy in patients with chronic stable angina.

Methodology: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study was conducted.[7]

Experimental Workflow:





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Caption: Workflow of the **fantofarone** clinical trial in angina patients.

Therapeutic Implications and Conclusion

Fantofarone's distinct mechanism of action as a potent and selective L-type calcium channel blocker translates into significant cardiovascular effects. Its ability to induce peripheral and coronary vasodilation, coupled with a primary action on the sinus node to reduce heart rate, makes it an effective antianginal agent.[7] Clinical studies have demonstrated its efficacy in increasing exercise tolerance in patients with chronic stable angina at doses of 100 mg and 150 mg twice daily.[7] The primary dose-related side effect is sinus bradycardia.[7]







In conclusion, **fantofarone** represents a unique class of calcium channel antagonists with a well-defined mechanism of action. Its potent and voltage-dependent blockade of L-type calcium channels provides a solid foundation for its observed therapeutic effects in cardiovascular diseases. Further research may continue to elucidate the full potential of this compound and its derivatives in various clinical settings.

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